3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by its unique trifluoromethyl and dimethylphenyl groups. This compound is part of the larger class of trifluoropropanones, which are known for their diverse applications in organic synthesis and medicinal chemistry. The molecular formula of this compound is C12H12F3O, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, three fluorine atoms, and one oxygen atom.
The compound can be synthesized through various methods involving different starting materials and reaction conditions. It is often referenced in scientific literature and patents related to organic synthesis and fluorinated compounds.
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one falls under the category of ketones due to the presence of a carbonyl group (C=O) in its structure. It is also classified as a trifluoromethyl compound due to the presence of the trifluoromethyl group (-CF3), which significantly influences its chemical properties.
The synthesis of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one can be achieved through several methodologies:
The molecular structure of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one features a central carbonyl group flanked by a trifluoromethyl group and a dimethylphenyl group. The structural formula can be represented as follows:
CC(C(=O)C(C)(C)C(F)(F)F)C1=CC=C(C=C1)C
XQYFZKJHMRWZBN-UHFFFAOYSA-N
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one can participate in various chemical reactions:
The mechanism of action for 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one primarily involves its reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This group enhances the electrophilicity of the carbonyl carbon:
The reactivity profile indicates that this compound can serve as a versatile intermediate in organic synthesis due to its ability to undergo multiple transformations.
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
This compound exemplifies how modifications in molecular structure can lead to significant changes in chemical behavior and potential applications across various fields.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7